4-Aminobutane-1,2-diol

Vue d'ensemble

Description

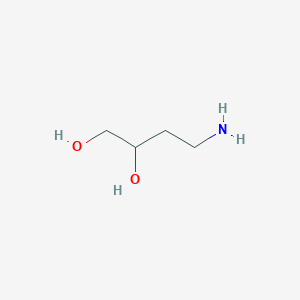

4-Aminobutane-1,2-diol is a chemical compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain. Its molecular formula is C4H11NO2, and it has a molecular weight of 105.14 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One efficient synthetic route for 4-Aminobutane-1,2-diol involves starting with d- or l-glucose, leading to the enantiomers of 4-aminobutane-1,2,3-triol. Another method describes the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids related to this compound, using aspartic acid as a starting point. Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and ®-2-amino-4-hydroxybutanoic acid, a compound closely related to this compound, by coupling an aldol reaction with a transamination process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized through chemical and biocatalytic processes, which may be scaled up for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminobutane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric 1-(2-furyl)-2-aminobutane-1,3-diols involves the addition of furyllithium to protected threoninal derivatives. The Michael addition reaction has also been employed to synthesize 3-alkyl-4-aminobutanoic acids, which are structurally related to this compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include furyllithium, protected threoninal derivatives, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products: Major products formed from the reactions of this compound include N-benzenesulfonyl-N,O isopropylidene derivatives and 3-alkyl-4-aminobutanoic acids.

Applications De Recherche Scientifique

Chemistry

Building Block in Synthesis :

4-Aminobutane-1,2-diol serves as a versatile building block in organic synthesis. It is used to create more complex molecules and compounds through various chemical reactions.

| Reaction Type | Description |

|---|---|

| Condensation | Forms larger molecules by combining smaller ones. |

| Substitution | Replaces functional groups in existing compounds. |

| Polymerization | Acts as a monomer in the production of polymers. |

Biology

Enzyme-Substrate Interaction Studies :

Due to its chiral nature, this compound is valuable in studying enzyme-substrate interactions, which are crucial for understanding biochemical pathways.

Potential Therapeutic Applications :

Research is ongoing to explore its role as a precursor for biologically active molecules and its potential in drug development.

Medicine

Drug Intermediate :

The compound is being investigated for its potential use as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in reactions that lead to the formation of therapeutic agents.

Industrial Applications

This compound finds utility in various industrial processes:

- Production of Polymers and Resins : It is utilized in creating specialty chemicals that enhance material properties.

- Cosmetic Industry : Used as an ingredient in formulations due to its hydrophilic nature.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound could modulate enzyme activity by acting as an inhibitor or substrate depending on its concentration and the specific enzyme involved. This highlights its potential for drug design targeting specific enzymes involved in metabolic pathways .

Case Study 2: Polymer Development

In industrial applications, researchers developed a new class of biodegradable polymers using this compound as a monomer. These polymers exhibited enhanced mechanical properties and biodegradability compared to traditional plastics .

Mécanisme D'action

The mechanism of action of 4-Aminobutane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. Detailed studies on its mechanism of action are limited, but its structural features suggest potential roles in various biochemical processes.

Comparaison Avec Des Composés Similaires

- 1-Amino-2-butanol

- 3,4-Dihydroxybutylamine

- 2-Amino-4-hydroxybutanoic acid

Comparison: Compared to similar compounds, 4-Aminobutane-1,2-diol is unique due to its specific arrangement of amino and hydroxyl groups on a four-carbon chain .

Activité Biologique

4-Aminobutane-1,2-diol, also known as (2R)-4-aminobutane-1,2-diol, is a compound with significant biological relevance due to its unique structural features, including an amino group and two hydroxyl groups. This article explores the biological activity of this compound, focusing on its biochemical pathways, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is . Its structure allows for various interactions within biological systems, particularly through hydrogen bonding due to its hydroxyl groups. The compound is often encountered in its hydrochloride form, enhancing its solubility and stability for various applications.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of both an amino and hydroxyl group enables the compound to participate in various biochemical reactions. It has been implicated in:

- Regulation of Blood Pressure : Research suggests that this compound may influence cardiovascular health by interacting with receptors in the sympathetic nervous system, potentially regulating blood pressure and heart rate.

- Enzyme Interactions : Its chiral nature allows it to act as a substrate or inhibitor in enzyme-catalyzed reactions, impacting metabolic pathways.

Cardiovascular Health

Several studies have investigated the role of this compound in cardiovascular health. For instance, it has been shown to modulate neurotransmitter release and may have implications for treating conditions like hypertension.

Enzyme Studies

Due to its structural characteristics, this compound is used in studies examining enzyme-substrate interactions. Its ability to form hydrogen bonds enhances binding affinity with various enzymes, making it a valuable tool in biochemical research.

Case Study: Interaction with DNA Polymerases

A study explored the interaction of this compound derivatives with DNA polymerases. The results indicated that these compounds could influence DNA replication fidelity by forming adducts that affect base incorporation during DNA synthesis .

| Compound | Effect on DNA Polymerase | Reference |

|---|---|---|

| This compound | Altered base incorporation | |

| S-(4-amino-2,3-dihydroxybutyl)GSH | Increased mutation rates |

Research on Synthesis and Applications

Another significant area of research involves the synthesis of complex organic molecules using this compound as a building block. Its functional groups allow for diverse chemical modifications that are essential in organic synthesis.

Propriétés

IUPAC Name |

4-aminobutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZSRJNMSIMAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558977 | |

| Record name | 4-Aminobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83430-32-4 | |

| Record name | 4-Aminobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.